molecular formula C8H4BrClN2 B13990967 2-Bromo-8-chloro-1,5-naphthyridine

2-Bromo-8-chloro-1,5-naphthyridine

Cat. No.: B13990967
M. Wt: 243.49 g/mol
InChI Key: DYCFODZITDVHCL-UHFFFAOYSA-N
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Description

2-Bromo-8-chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-chloro-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 1,5-naphthyridine with bromine and chlorine under controlled conditions. For example, the 1,5-naphthyridine derivatives can be prepared and converted into the corresponding 2-chloro derivative using phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-chloro-1,5-naphthyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Phosphorus Oxychloride: Used for chlorination reactions.

    Arylboronic Acids: Used in cross-coupling reactions.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine ring.

Scientific Research Applications

2-Bromo-8-chloro-1,5-naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-8-chloro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique biological activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-8-chloro-1,5-naphthyridine include other naphthyridine derivatives such as:

  • 1,5-Naphthyridine
  • 2-Chloro-1,5-naphthyridine
  • 8-Bromo-1,5-naphthyridine

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the naphthyridine ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

2-bromo-8-chloro-1,5-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-7-2-1-6-8(12-7)5(10)3-4-11-6/h1-4H

InChI Key

DYCFODZITDVHCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)Cl)Br

Origin of Product

United States

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